molecular formula C23H26ClF4NO B13749271 Butyrophenone, 4'-fluoro-4-(4-(alpha,alpha,alpha-trifluoro-m-tolyl)cyclohexylamino)-, hydrochloride, (E)- CAS No. 40504-41-4

Butyrophenone, 4'-fluoro-4-(4-(alpha,alpha,alpha-trifluoro-m-tolyl)cyclohexylamino)-, hydrochloride, (E)-

Cat. No.: B13749271
CAS No.: 40504-41-4
M. Wt: 443.9 g/mol
InChI Key: QCJSHKVMMQPCKR-UHFFFAOYSA-N
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Description

This compound is a fluorinated butyrophenone derivative characterized by a cyclohexylamino core substituted with a 3-(trifluoromethyl)phenyl (α,α,α-trifluoro-m-tolyl) group. Its stereochemistry is defined as (E)-configuration, distinguishing it from (Z)-isomers that exhibit distinct pharmacological profiles. The molecular formula is C₂₃H₂₅ClF₄NO, with a molecular weight of approximately 454.90 g/mol (exact value depends on isotopic composition). The hydrochloride salt form enhances solubility and bioavailability.

Structurally, the compound combines a butyrophenone backbone (a four-carbon ketone) with a 4-fluoro substituent on the aromatic ring and a cyclohexylamine moiety linked to the trifluoro-m-tolyl group. This design likely targets central nervous system (CNS) receptors, such as dopamine or serotonin receptors, given the structural similarities to antipsychotic butyrophenones like haloperidol .

Properties

CAS No.

40504-41-4

Molecular Formula

C23H26ClF4NO

Molecular Weight

443.9 g/mol

IUPAC Name

[4-(4-fluorophenyl)-4-oxobutyl]-[4-[3-(trifluoromethyl)phenyl]cyclohexyl]azanium;chloride

InChI

InChI=1S/C23H25F4NO.ClH/c24-20-10-6-17(7-11-20)22(29)5-2-14-28-21-12-8-16(9-13-21)18-3-1-4-19(15-18)23(25,26)27;/h1,3-4,6-7,10-11,15-16,21,28H,2,5,8-9,12-14H2;1H

InChI Key

QCJSHKVMMQPCKR-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1C2=CC(=CC=C2)C(F)(F)F)[NH2+]CCCC(=O)C3=CC=C(C=C3)F.[Cl-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyrophenone, 4’-fluoro-4-(4-(alpha,alpha,alpha-trifluoro-m-tolyl)cyclohexylamino)-, hydrochloride, (E)- involves multiple stepsThe final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow chemistry and automated synthesis .

Chemical Reactions Analysis

Types of Reactions

Butyrophenone, 4’-fluoro-4-(4-(alpha,alpha,alpha-trifluoro-m-tolyl)cyclohexylamino)-, hydrochloride, (E)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Butyrophenone, 4’-fluoro-4-(4-(alpha,alpha,alpha-trifluoro-m-tolyl)cyclohexylamino)-, hydrochloride, (E)- has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological systems, particularly its binding to receptors and enzymes.

    Medicine: Investigated for its potential therapeutic effects, especially in the treatment of psychiatric disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Butyrophenone, 4’-fluoro-4-(4-(alpha,alpha,alpha-trifluoro-m-tolyl)cyclohexylamino)-, hydrochloride, (E)- involves its interaction with specific molecular targets in the body. It primarily acts on neurotransmitter receptors, modulating their activity and influencing neural signaling pathways. This modulation can lead to changes in mood, perception, and behavior, making it useful in treating psychiatric conditions .

Comparison with Similar Compounds

Pharmacological and Toxicological Comparisons

Compound Molecular Weight Key Substituents Pharmacological Use Toxicity
Target Compound ~454.90 Trifluoro-m-tolyl, (E)-cyclohexylamino Likely CNS modulator (inferred) Not reported
(Z)-4'-Fluoro-4-(p-fluorophenyl) analogue 393.94 p-Fluorophenyl, (Z)-cyclohexylamino Unknown LD₅₀ = 126 mg/kg (mice, IP)
Trifluperidol HCl 460.88 Hydroxy-piperidino, trifluoro-m-tolyl Neuroleptic High potency, risk of extrapyramidal effects
Moperone HCl 406.90 Hydroxy-p-tolylpiperidino Anxiolytic Lower acute toxicity compared to trifluoro derivatives

Structural-Activity Insights :

  • The trifluoro-m-tolyl group enhances receptor binding affinity and lipophilicity, as seen in trifluperidol’s neuroleptic potency .
  • (E)- vs. (Z)-stereochemistry : The (E)-configuration in the target compound may optimize spatial orientation for receptor interaction compared to (Z)-isomers .
  • Cyclohexylamino vs. Piperidino: Cyclohexylamino derivatives (target compound) may exhibit different metabolic stability compared to piperidino-based drugs like moperone .

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